2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the triazole family. Its chemical structure combines a 1,2,4-triazole ring, a pyridine moiety, and a sulfanyl group. Let’s break it down:
Name: 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Molecular Formula: C₂₃H₁₉BrN₅OS
CAS Number: 768380-49-0
Molecular Weight: 528.862 g/mol
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (a precursor) with 2-chloro-4,6-dimethylphenylacetamide. The resulting intermediate undergoes reduction to yield our target compound .
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to new functional groups.
Reduction: Reduction of the ketone group can yield secondary alcohols .
Substitution: The bromine atom allows for substitution reactions.
Alkylating Agent: Used for S-alkylation.
Reducing Agents: Employed for ketone reduction.
Base: Facilitates the initial alkylation step.
Major Products:: The primary product is the target compound itself, with variations depending on reaction conditions.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Catalysis: May serve as a ligand or catalyst.
Drug Discovery: Investigated for potential pharmacological properties.
Biological Studies: Used to probe biological pathways.
Materials Science: May find applications in materials or polymer chemistry.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound shares features with related triazoles, its unique combination of substituents sets it apart. Similar compounds include:
Properties
Molecular Formula |
C23H20BrN5OS |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H20BrN5OS/c1-15-4-3-5-20(16(15)2)26-21(30)14-31-23-28-27-22(17-10-12-25-13-11-17)29(23)19-8-6-18(24)7-9-19/h3-13H,14H2,1-2H3,(H,26,30) |
InChI Key |
IQWYCEVKWNTTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.